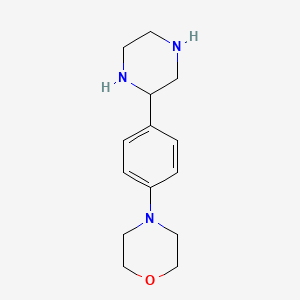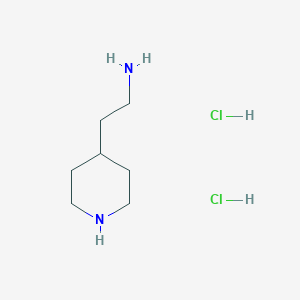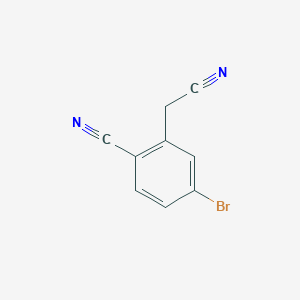
5-Bromo-2-cyanobenzeneacetonitrile
Descripción general
Descripción
5-Bromo-2-cyanobenzeneacetonitrile: is an organic compound with the molecular formula C9H5BrN2 . It is a derivative of benzonitrile, featuring a bromine atom and a cyanomethyl group attached to the benzene ring. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-cyanobenzeneacetonitrile typically involves the bromination of 2-cyanobenzeneacetonitrile. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-cyanobenzeneacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines or thiols.
Reduction: Formation of 5-bromo-2-cyanobenzeneacetamide.
Oxidation: Formation of 5-bromo-2-cyanobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2-cyanobenzeneacetonitrile is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of potential drug candidates. It serves as a precursor for the synthesis of molecules with biological activity, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals, dyes, and pigments. Its reactivity makes it valuable in the synthesis of complex organic molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-cyanobenzeneacetonitrile depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that interact with specific molecular targets. For example, derivatives of this compound may inhibit enzymes or bind to receptors, modulating biological pathways involved in disease processes .
Comparación Con Compuestos Similares
- 2-Bromo-5-cyanobenzeneacetonitrile
- 4-Bromo-2-cyanobenzeneacetonitrile
- 3-Bromo-2-cyanobenzeneacetonitrile
Comparison: 5-Bromo-2-cyanobenzeneacetonitrile is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it suitable for specific synthetic and research purposes .
Propiedades
IUPAC Name |
4-bromo-2-(cyanomethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-2-1-8(6-12)7(5-9)3-4-11/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEYEDQUDZWJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80581544 | |
| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925672-88-4 | |
| Record name | 4-Bromo-2-(cyanomethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80581544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
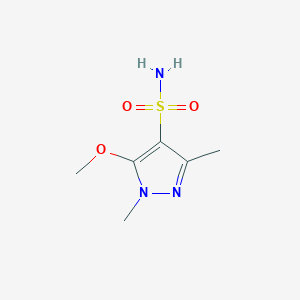


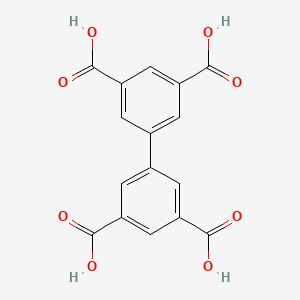
![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B1285387.png)
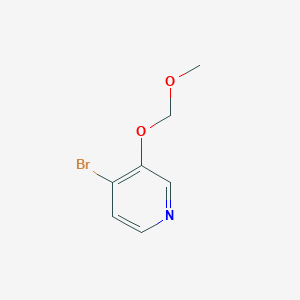
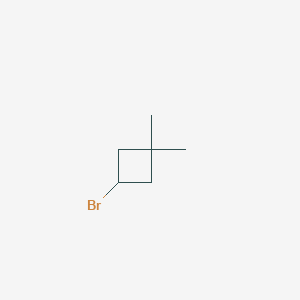




![8-Bromoimidazo[1,2-a]pyridine](/img/structure/B1285415.png)
